1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea
描述
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound characterized by the presence of a tetrazole ring, a difluorophenyl group, and an ethoxyphenyl group
属性
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O2/c1-2-27-13-6-3-11(4-7-13)21-17(26)20-10-16-22-23-24-25(16)12-5-8-14(18)15(19)9-12/h3-9H,2,10H2,1H3,(H2,20,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMPKCKABYOPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.
Coupling with the Ethoxyphenyl Group: The final step involves the coupling of the tetrazole derivative with an ethoxyphenyl isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, where nucleophiles replace one or both fluorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, providing insights into its potential therapeutic effects.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates in various industrial processes.
作用机制
The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and difluorophenyl group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
相似化合物的比较
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea can be compared with similar compounds, such as:
1-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea: This compound has chlorine atoms instead of fluorine, which may affect its reactivity and binding properties.
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea: The presence of a methoxy group instead of an ethoxy group can influence its solubility and interaction with molecular targets.
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-hydroxyphenyl)urea: The hydroxy group introduces additional hydrogen bonding capabilities, potentially altering its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies demonstrating its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C16H16F2N6O, with a molecular weight of approximately 344.34 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, combined with a urea moiety that enhances its pharmacological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C16H16F2N6O |
| Molecular Weight | 344.34 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C16H16F2N6O/c1-10-3-2-4-11(7-10)20-16(25)19-9-15... |
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of diaryl ureas have shown promising results against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines . The mechanism often involves the inhibition of key signaling pathways such as the Raf/MEK/ERK pathway, which is crucial for cancer cell proliferation.
Case Study: Antiproliferative Activity
A study evaluating various urea derivatives reported that certain compounds demonstrated IC50 values comparable to established anticancer drugs. For example, one derivative exhibited an IC50 value of 2.39 μM against A549 cells, indicating potent activity against this cancer type .
Antimicrobial Activity
The compound also shows potential antibacterial properties. Similar tetrazole-containing compounds have been documented for their effectiveness against resistant bacterial strains. The dual mechanism of action—targeting both bacterial cell wall synthesis and metabolic pathways—enhances their efficacy.
Table: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (μM) | Reference |
|---|---|---|---|
| Anticancer | A549 | 2.39 | |
| Anticancer | HCT-116 | 3.90 | |
| Antibacterial | Various Resistant Strains | N/A |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The urea moiety can interact with specific enzymes involved in tumor growth and bacterial metabolism.
- Disruption of Cellular Signaling : By targeting pathways such as Raf/MEK/ERK, it can halt the proliferation signals in cancer cells.
- Antibacterial Mechanism : It may interfere with bacterial cell wall synthesis or other essential metabolic processes.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea?
- Methodological Answer : The synthesis of urea-tetrazole derivatives typically involves multi-step processes. Key steps include:
- Tetrazole ring formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride (e.g., via [3+2] cycloaddition) .
- Urea coupling : Reacting an isocyanate derivative (e.g., 4-ethoxyphenyl isocyanate) with an amine-functionalized tetrazole intermediate under anhydrous conditions .
- Solvent and catalyst optimization : Dimethylformamide (DMF) or dichloromethane (DCM) with triethylamine as a base enhances coupling efficiency. Palladium catalysts may improve regioselectivity in aryl substitutions .
- Critical Parameters : Temperature (60–80°C for cyclization), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm regiochemistry of the tetrazole and urea moieties .
- Spectroscopy :
- NMR : H and C NMR to verify substitution patterns (e.g., shifts for ethoxy groups at δ 1.3–1.5 ppm and 4.0–4.2 ppm, respectively) .
- IR : Confirm urea C=O stretch (~1640–1680 cm) and tetrazole ring vibrations (~1450 cm) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict HOMO/LUMO energies and electrostatic potential maps for reactivity analysis .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to urea’s hydrogen-bonding capacity and tetrazole’s bioisosteric similarity to carboxylic acids .
- Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM .
- Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer :
- Comparative SAR table :
| Substituent on Tetrazole | Urea Substituent | Bioactivity (IC, µM) | Source |
|---|---|---|---|
| 3,4-Difluorophenyl | 4-Ethoxyphenyl | 12.3 (EGFR) | |
| 4-Chlorophenyl | 3-Methoxyphenyl | >100 (EGFR) | |
| Thiophen-2-yl | 2-Fluorophenyl | 8.7 (VEGFR2) |
- Analysis : Electron-withdrawing groups (e.g., -F, -Cl) on the tetrazole aryl ring enhance kinase inhibition, while bulky substituents (e.g., ethoxy) on urea may sterically hinder binding .
Q. What strategies can mitigate low solubility in aqueous media during in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce phosphate or PEG groups at the urea NH positions to enhance hydrophilicity .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) or polymeric nanoparticles (PLGA) to improve bioavailability .
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes without altering bioactivity .
Q. How can computational methods predict off-target interactions for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against human proteome databases (e.g., PDB, ChEMBL) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability to primary targets (e.g., EGFR) versus decoy proteins (e.g., serum albumin) .
- ADMET prediction : SwissADME or pkCSM to estimate permeability (e.g., logP >3 indicates high lipophilicity) and cytochrome P450 inhibition risks .
Q. What experimental designs address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardized protocols :
- Use identical cell lines (ATCC-verified) and passage numbers.
- Normalize assays to positive controls (e.g., erlotinib for EGFR) .
- Dose-response validation : Repeat assays in triplicate with 10-point dilution series (0.1–100 µM) to calculate accurate IC values .
- Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-EGFR detection) alongside enzymatic assays .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show no efficacy?
- Key Factors :
- Structural analogs : Substitution of the tetrazole’s 3,4-difluorophenyl group with less electronegative moieties (e.g., phenyl) reduces target affinity .
- Assay conditions : Varying serum concentrations in cell media (e.g., 5% vs. 10% FBS) alter compound sequestration and effective concentration .
- Metabolic stability : Differences in liver microsome stability assays (e.g., human vs. murine CYP450 isoforms) impact in vivo translatability .
Research Workflow Recommendations
Synthesis : Prioritize regioselective tetrazole formation using ZnCl catalysis .
Characterization : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
Biological Screening : Use 3D tumor spheroid models to better mimic in vivo conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
